1,2-Oxazol-3-ylmethanesulfonyl chloride
Overview
Description
1,2-Oxazol-3-ylmethanesulfonyl chloride, also known as 3-isoxazolylmethanesulfonyl chloride, is a chemical compound with the molecular formula C4H4ClNO3S . It has a molecular weight of 181.6 . This compound is typically stored at 4°C and is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2
. The SMILES representation of this compound is C1=CON=C1CS(=O)(=O)Cl
. Physical and Chemical Properties Analysis
This compound is a powder . The boiling point and density of this compound are not available .Scientific Research Applications
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, a category to which 1,2-Oxazol-3-ylmethanesulfonyl chloride belongs, is utilized in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to solid support, reacting with p-toluenesulfonyl isocyanate, followed by cyclo-elimination with concurrent detachment from the resin. Such synthesis is significant in producing heterocyclic compounds with broad antibacterial activity, making them interesting targets for drug development (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Highly Substituted Oxazoles
In another application, the synthesis of highly substituted oxazoles from ynamides in the presence of ytterbium(III) trifluoromethanesulfonate demonstrates the utility of this compound in creating multiple oxazole skeletons in a single operation. This process is scalable to gram scale, indicating its robustness for large-scale applications (Mallick, Prabagar, & Sahoo, 2017).
One-Pot Method for Synthesis of Substituted Oxazoles
A one-pot synthesis method using 2-trimethylsilyl-1,2,3-triazole with acid chlorides forms triazole amides, which rearrange to give 2-substituted oxazoles. This general method allows for the synthesis of oxazoles with high yields, showcasing the versatility of this compound in organic synthesis (Williams, 1992).
Synthesis and Anticancer Evaluation
The sulfonyl group in 1,2,3-Triazole derivatives, akin to this compound, plays a crucial role in medicinal chemistry. These compounds show moderate activity against various cancer cell lines, indicating their potential in anticancer drug development (Salinas-Torres et al., 2022).
Preparation of Disubstituted Oxazoles
Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a useful C-5 carbanion reactive with electrophiles. This method leads to the synthesis of 2,5-disubstituted-1,3-oxazoles, again highlighting the importance of sulfonyl compounds like this compound in synthesizing complex organic compounds (Williams & Fu, 2010).
Safety and Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements associated with this compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDCFQEMYUREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-86-5 | |
Record name | 1,2-oxazol-3-ylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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